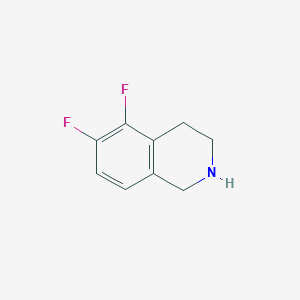

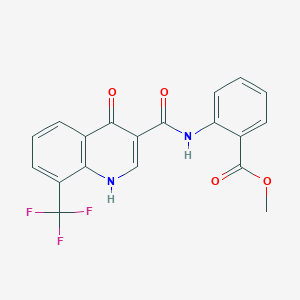

![molecular formula C23H23N5O3 B2870966 N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189941-45-4](/img/structure/B2870966.png)

N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a triazole ring, a quinoxaline ring, and an acetamide group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the triazole ring and the attachment of various functional groups .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the triazole ring is a common feature in many biologically active compounds and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring could contribute to its stability, while the various functional groups could influence its solubility, reactivity, and other properties .Scientific Research Applications

Antimicrobial Activity

Compounds related to N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide have been studied for their potential as antimicrobial agents. The structural motif of 1,2,4-triazoloquinoxaline is known to exhibit a broad spectrum of biological activities, including antimicrobial properties . These compounds are synthesized and screened against various microorganisms to evaluate their effectiveness in inhibiting microbial growth.

Antiviral Properties

The triazoloquinoxaline derivatives have shown potential in antiviral applications. Specifically, they have been tested for activity against Herpes simplex virus using plaque-reduction assays . The ability to reduce the number of viral plaques indicates the compound’s potential as an antiviral agent, which could be further explored in the development of new treatments for viral infections.

Synthesis of Heterocyclic Pharmacophores

The compound is part of a class of chemicals that are used in the synthesis of heterocyclic pharmacophores. These pharmacophores are crucial in drug design as they form the basis of molecules that can interact with specific biological targets . The synthesis of these compounds involves complex reactions that yield a variety of biologically active molecules.

Drug Research and Development

The quinoxaline and triazoloquinoxaline frameworks are valuable in drug research and development due to their interesting pharmaceutical and biological activities . These compounds are often used in the synthesis of related heterocycles, many of which display unique biological activities and are potential candidates for drug development.

Anticancer Research

Compounds with the 1,2,4-triazoloquinoxaline structure have been associated with anticancer activities . Their potential in cancer treatment is explored through the synthesis of novel derivatives and subsequent testing for cytotoxic effects on cancer cells.

Alzheimer’s Disease Treatment

The structural class to which N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide belongs has been investigated for acetylcholinesterase inhibition, which is a therapeutic approach in the treatment of Alzheimer’s disease . By inhibiting this enzyme, the compound could potentially slow down the progression of Alzheimer’s by preserving acetylcholine levels in the brain.

Antidepressant and Anticonvulsant Effects

Research has indicated that triazoloquinoxaline derivatives may have antidepressant and anticonvulsant effects . These properties make them candidates for the development of new medications for the treatment of depression and epilepsy.

Anti-inflammatory and Antifungal Applications

The compound’s class has also been explored for anti-inflammatory and antifungal uses. The ability to modulate inflammatory responses and inhibit fungal growth makes these compounds interesting for the development of new therapies for inflammatory diseases and fungal infections .

Future Directions

properties

IUPAC Name |

N-cyclohexyl-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c29-20(24-16-9-3-1-4-10-16)15-27-23(30)28-19-14-8-7-13-18(19)25-22(21(28)26-27)31-17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHWARPVQRWUBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

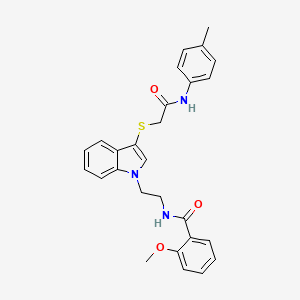

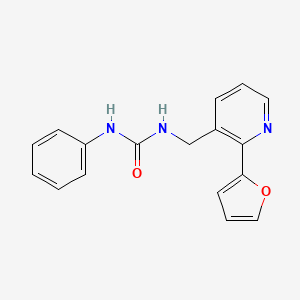

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)

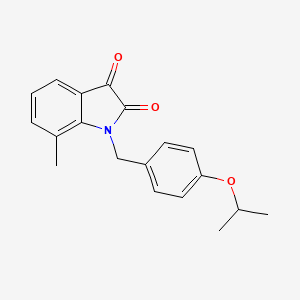

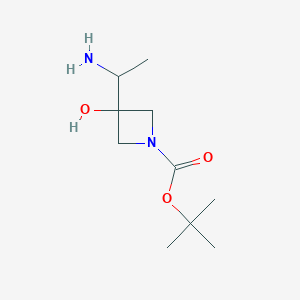

![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)

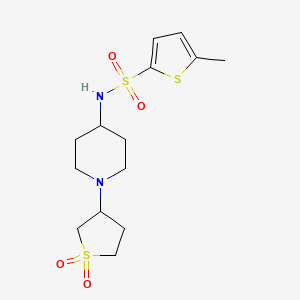

![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2870890.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)

![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)

![2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride](/img/structure/B2870906.png)